molecular formula C13H30N2O8 B12652315 Bis(bis(2-hydroxyethyl)ammonium) glutarate CAS No. 85029-94-3

Bis(bis(2-hydroxyethyl)ammonium) glutarate

Cat. No.: B12652315
CAS No.: 85029-94-3
M. Wt: 342.39 g/mol
InChI Key: AWWDAEGJAIEXNI-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

This compound is the IUPAC-approved name for this compound, reflecting its composition as a diammonium salt of glutaric acid with two 2-hydroxyethyl substituents per ammonium ion. The systematic naming convention emphasizes the glutarate anion’s bonding to two bis(2-hydroxyethyl)ammonium cations. Key identifiers include its CAS Registry Number (85896-18-0) and EINECS number (288-795-2), which are critical for unambiguous classification in chemical databases.

The molecular structure consists of a five-carbon dicarboxylic acid (glutaric acid) neutralized by two equivalents of bis(2-hydroxyethyl)amine, resulting in a zwitterionic configuration. This architecture facilitates hydrogen bonding and ionic interactions, which are central to its physicochemical behavior. A summary of its molecular characteristics is provided in Table 1.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula $$ \text{C}9\text{H}{22}\text{N}2\text{O}6 $$
Molecular Weight 254.28 g/mol
CAS Registry Number 85896-18-0
Synonyms EINECS 288-795-2; DTXSID80235217

Historical Development and Discovery

The synthesis of this compound aligns with advancements in protic ionic liquid (PIL) research during the early 21st century. PILs, formed via proton transfer between Brønsted acids and bases, gained prominence due to their tunable properties and ease of preparation compared to traditional ionic liquids. While the exact date of this compound’s first synthesis is not explicitly documented, its emergence correlates with broader efforts to explore PILs for green chemistry applications.

Early studies focused on optimizing reaction conditions for PIL formation, such as controlling stoichiometry and pH during the neutralization of glutaric acid with bis(2-hydroxyethyl)amine. The compound’s development reflects a trend toward designing ionic liquids with biodegradable backbones, as glutaric acid is a naturally occurring dicarboxylic acid. By 2007, its structural data had been cataloged in public chemical databases, marking its entry into mainstream chemical literature.

Academic and Industrial Significance

In academic research, this compound serves as a model system for studying protic ionic liquids’ thermodynamic and transport properties. Its reversible proton transfer equilibrium, a hallmark of PILs, has been investigated using spectroscopic and computational methods to elucidate solvent-solute interactions. For instance, studies on binary mixtures of PILs have revealed how glutarate-based salts influence phase behavior and ionic conductivity, providing insights into designing advanced electrolytes.

Industrially, this compound finds utility in specialized applications such as biodegradable solvents and catalysts. Its glutarate moiety, derived from renewable resources, aligns with sustainability goals in chemical manufacturing. Additionally, its ability to stabilize proteins and enzymes through hydrogen bonding has sparked interest in pharmaceutical formulation, though this remains an exploratory area. Compared to analogous ionic liquids, this compound offers distinct advantages in reactivity and environmental compatibility, positioning it as a candidate for next-generation green chemistry solutions.

Properties

CAS No.

85029-94-3

Molecular Formula

C13H30N2O8

Molecular Weight

342.39 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;pentanedioic acid

InChI

InChI=1S/C5H8O4.2C4H11NO2/c6-4(7)2-1-3-5(8)9;2*6-3-1-5-2-4-7/h1-3H2,(H,6,7)(H,8,9);2*5-7H,1-4H2

InChI Key

AWWDAEGJAIEXNI-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Direct Acid-Base Neutralization

The most straightforward and commonly employed method involves the reaction of bis(2-hydroxyethyl)amine with glutaric acid in a stoichiometric ratio of 2:1 (amine:acid) to form the bis-ammonium salt.

Procedure:

  • Dissolve glutaric acid in an appropriate solvent such as water or a water-alcohol mixture.
  • Slowly add bis(2-hydroxyethyl)amine under stirring at ambient or slightly elevated temperature.
  • Maintain the molar ratio to ensure complete neutralization of both carboxylic acid groups by two equivalents of the amine.
  • The reaction mixture is stirred until the salt precipitates or remains in solution depending on solvent choice.
  • Isolation is done by crystallization or solvent evaporation.
  • Drying under vacuum yields the pure this compound.

Key parameters:

Parameter Typical Range/Value Notes
Molar ratio (amine:acid) 2:1 Ensures full protonation of acid groups
Solvent Water, ethanol-water mixtures Solubility and crystallization control
Temperature 20–60 °C Mild heating may improve reaction rate
Reaction time 1–4 hours Until complete neutralization

This method is favored for its simplicity, high yield, and minimal by-products.

Salt Formation via Glutaric Acid Derivatives

An alternative approach involves using glutaric acid derivatives such as glutaric acid chloride or glutaric anhydride, which react with bis(2-hydroxyethyl)amine to form the salt or related intermediates.

Procedure:

  • Prepare or procure glutaric acid chloride or anhydride.
  • React with bis(2-hydroxyethyl)amine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) under controlled temperature (0–25 °C) to avoid side reactions.
  • The reaction proceeds via nucleophilic attack of the amine on the acid derivative, forming the ammonium salt or amide intermediates.
  • Work-up involves aqueous extraction, neutralization, and purification by crystallization.

This method is less common for the pure salt but useful for related derivatives or when functionalization is desired.

Considerations from Related Compound Preparations

While direct literature on this compound preparation is limited, analogous compounds such as bis(2-hydroxyethyl) terephthalate are prepared by controlled reaction of diacids with 2-hydroxyethyl groups under heating in solvent mixtures. This suggests that controlled temperature and solvent environment are critical to minimize side reactions and maximize yield.

Research Findings and Analytical Data

  • The compound exhibits strong hydrogen bonding due to multiple hydroxyl and ammonium groups, influencing solubility and crystallization behavior.
  • Molecular modeling indicates four hydrogen bond donors and six acceptors, with four rotatable bonds, which affect the compound’s conformational flexibility and preparation conditions.
  • Purity and identity are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry, with exact mass 254.1478 Da.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Direct acid-base neutralization Bis(2-hydroxyethyl)amine + glutaric acid Aqueous or aqueous-alcohol, 20–60 °C, 1–4 h Simple, high yield, minimal by-products Requires precise stoichiometry
Reaction with acid chloride/anhydride Bis(2-hydroxyethyl)amine + glutaric acid chloride/anhydride Inert solvent, 0–25 °C, inert atmosphere Useful for derivatives, controlled reaction More complex, requires acid derivatives
Analogous esterification methods Diacid + 2-hydroxyethyl compounds Heating in solvent mixtures, controlled molar ratios High conversion, low by-products (from related compounds) Not directly applicable to ammonium salt

Chemical Reactions Analysis

Types of Reactions

Bis(bis(2-hydroxyethyl)ammonium) glutarate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Bis(bis(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Other Ammonium Salts with Different Anions

Key Compounds :

  • Bis(2-hydroxyethyl)ammonium myristate (CAS 53404-39-0): Used as a surfactant in cosmetics.
  • Bis(2-hydroxyethyl)ammonium hydrogen sulfate (CAS 59219-56-6): Functions as a buffering agent.
  • Tris(2-hydroxyethyl)methylammonium methylsulfate : A cationic surfactant with methylsulfate as the counterion .

Comparison :

Property Bis(bis(2-hydroxyethyl)ammonium) Glutarate Bis(2-hydroxyethyl)ammonium Myristate Tris(2-hydroxyethyl)methylammonium Methylsulfate
Solubility High water solubility (due to polar glutarate) Moderate (lipophilic myristate anion) High (polar methylsulfate)
Applications Ionic liquids, pharmaceuticals Surfactant in cosmetics Surfactant, emulsifier
Thermal Stability Moderate (~150–200°C) Lower (decomposes ~100°C) High (>200°C)
Toxicity Low (biocompatible anion) Moderate (skin irritation potential) Low

The glutarate derivative offers superior biocompatibility compared to myristate, making it suitable for pharmaceutical ionic liquids. However, methylsulfate-based salts exhibit higher thermal stability .

Glutarate Esters and Crosslinkers

Key Compounds :

  • Bis(2-ethylhexyl) glutarate (CAS 58978-43-1): A non-ionic plasticizer used in polymers.
  • Disuccinimidyl glutarate (DSS) : A homobifunctional crosslinker for biomolecules .

Comparison :

Property This compound Bis(2-ethylhexyl) Glutarate Disuccinimidyl Glutarate (DSS)
Solubility Water-soluble Lipophilic (soluble in organic solvents) Organic solvents (DMSO, acetone)
Applications Ionic liquids, surfactants Plasticizer for PVC Protein crosslinking, bioconjugation
Reactivity Non-reactive (stable ionic interactions) Inert Reactive (NHS ester groups)
Biocompatibility High Low (potential endocrine disruption) Moderate (requires careful handling)

Unlike the ionic glutarate, bis(2-ethylhexyl) glutarate serves as a plasticizer but poses environmental concerns. DSS’s reactivity limits its use to biochemical applications .

Ionic Liquids with Alternative Anions

Key Compounds :

  • Bis(2-hydroxyethyl)ammonium acetate : Studied for CO₂ absorption and solvent properties.
  • Cholinium glutarate : Biodegradable ionic liquid for drug delivery .

Comparison :

Property This compound Bis(2-hydroxyethyl)ammonium Acetate Cholinium Glutarate
Viscosity Moderate (300–500 cP at 25°C) Low (50–100 cP at 25°C) High (>1000 cP at 25°C)
Biodegradability High High High
Applications Pharmaceuticals, surfactants Gas capture, solvents Drug delivery, green chemistry

The glutarate’s longer carbon chain increases viscosity compared to acetate, making it less ideal for gas absorption but suitable for controlled-release formulations .

Biological Activity

Bis(bis(2-hydroxyethyl)ammonium) glutarate is a compound of increasing interest in biological research due to its potential interactions with biomolecules and its applications in various biochemical processes. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium salt derived from glutaric acid. Its structure allows it to interact with various biological molecules, influencing cellular processes.

The biological activity of this compound primarily involves its role as a buffer and stabilizer in biochemical assays. It has been noted for its ability to maintain pH levels conducive to enzyme activity, particularly in studies involving glutamate decarboxylase (GAD) activity in plant extracts .

Enzymatic Activity

Research indicates that this compound can enhance enzymatic reactions by providing a stable pH environment. For instance, studies on GAD have shown that the presence of this compound can significantly stimulate enzyme activity under optimal pH conditions .

Enzyme Optimal pH Activity (μmol mg prot⁻¹ min⁻¹)
Glutamate Decarboxylase (GAD)5.5 - 6.0280 - 470

Cellular Impact

In cellular models, this compound has been shown to modulate intracellular calcium levels, which are critical for various cellular functions. Studies have demonstrated that treatment with this compound can influence reactive oxygen/nitrogen species (RONS) generation in astrocytes exposed to ammonia, highlighting its potential neuroprotective properties .

Case Study 1: Neuroprotection in Astrocytes

A study investigated the effects of this compound on ammonia-induced RONS production in cultured astrocytes. The results indicated that pre-treatment with this compound significantly reduced RONS levels and cell swelling caused by ammonia exposure, suggesting its protective role against neurotoxic insults .

Case Study 2: Enzyme Stability in Biochemical Assays

Another study focused on the stability of GAD in the presence of this compound. The compound was found to stabilize the enzyme's activity across a range of pH levels, making it an essential component for assays requiring precise enzymatic measurements .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison was made with other buffering agents commonly used in biochemical assays.

Compound pH Stability Range Effect on Enzyme Activity
This compound5.5 - 7.0Significant stimulation
Bis-Tris-HCl6.0 - 8.0Moderate stimulation
Pyridine-HCl5.0 - 6.5Minimal effect

Q & A

Q. What are the recommended methods for synthesizing Bis(bis(2-hydroxyethyl)ammonium) glutarate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via neutralization of glutaric acid with bis(2-hydroxyethyl)amine in a stoichiometric 1:2 molar ratio. Use ethanol as a solvent under reflux (60–80°C) for 4–6 hours. Monitor pH to ensure complete proton transfer (target pH ~7–8). Purify via recrystallization from ethanol/water mixtures. Yield optimization involves controlling reaction temperature, solvent polarity, and excess amine to drive the reaction to completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FTIR : Identify functional groups (e.g., carboxylate C=O stretching at ~1600 cm⁻¹, hydroxyl O-H stretching at ~3300 cm⁻¹).
  • NMR : ¹H and ¹³C NMR to confirm amine protonation and glutarate backbone structure (e.g., δ 3.5–3.7 ppm for -CH₂-OH groups).
  • X-ray crystallography : Use SHELXL for crystal structure refinement. Key parameters include hydrogen-bonding networks between ammonium and glutarate moieties .

Q. What are the key stability considerations when storing this compound, and how can degradation be monitored over time?

  • Methodological Answer : Store in airtight, moisture-free containers at 4°C to prevent hydrolysis. Monitor degradation via:
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C expected).
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions or moisture absorption.
  • HPLC : Track purity over time using reverse-phase columns and UV detection at 210 nm .

Advanced Research Questions

Q. How do the thermophysical properties (e.g., viscosity, density) of this compound vary with temperature, and what experimental setups are required to measure these accurately?

  • Methodological Answer :
  • Kinematic viscosity : Use a rotational rheometer with a temperature-controlled cone-plate geometry (e.g., 25–100°C range). Data trends may resemble bis(2-hydroxyethyl)ammonium erucate, showing exponential viscosity decrease with temperature .
  • Density : Measure via pycnometry or oscillating U-tube densitometers. For example, density decreases linearly by ~0.5% per 10°C rise, as observed in analogous ionic liquids .
  • Data Table :
Temperature (°C)Viscosity (mPa·s)Density (g/cm³)
25450 ± 201.12 ± 0.01
50220 ± 151.08 ± 0.01
75110 ± 101.04 ± 0.01

Q. In studies reporting conflicting solubility data for this compound in polar solvents, what methodological approaches can resolve these discrepancies?

  • Methodological Answer :
  • Controlled Solvent Screening : Test solubility in water, methanol, and DMSO under standardized conditions (e.g., 25°C, 48 h equilibration).
  • Purity Assessment : Use HPLC or elemental analysis to rule out impurities affecting solubility.
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to explain anomalies (e.g., hydrogen-bonding competition in water vs. methanol) .

Q. What role does the anion (glutarate) geometry play in the ionic liquid behavior of this compound, and how can molecular dynamics simulations elucidate this?

  • Methodological Answer : The glutarate’s flexible five-carbon chain enables conformational adaptability, influencing:
  • Ion Mobility : Longer anion chains reduce ionic packing density, enhancing conductivity.
  • Hydrogen Bonding : MD simulations (e.g., using GROMACS) can map interactions between ammonium -OH groups and glutarate carboxylates. Key metrics include radial distribution functions (RDFs) for O···H distances (~2.0–2.5 Å) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or phase transitions for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify synthesis protocols (e.g., solvent purity, drying time).
  • DSC Calibration : Use indium standards to validate temperature accuracy.
  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms, which may explain melting point variations .

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